molecular formula C10H16O2 B13297531 1-(2-Hydroxy-2-methylcyclopentyl)cyclopropane-1-carbaldehyde

1-(2-Hydroxy-2-methylcyclopentyl)cyclopropane-1-carbaldehyde

Cat. No.: B13297531
M. Wt: 168.23 g/mol
InChI Key: ILWWNOYTXMCLNQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(2-Hydroxy-2-methylcyclopentyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Hydroxy-2-methylcyclopentyl)cyclopropane-1-carbaldehyde is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving the interaction of small molecules with biological systems.

    Medicine: Potential use in the development of new pharmaceuticals due to its unique structure.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methylcyclopentyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(2-Hydroxy-2-methylcyclopentyl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:

    Cyclopropane derivatives: These compounds share the cyclopropane ring structure but differ in their substituents.

    Cyclopentyl derivatives: These compounds have a cyclopentyl ring with different functional groups attached.

The uniqueness of this compound lies in its specific combination of a cyclopropane ring and a substituted cyclopentyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1-(2-hydroxy-2-methylcyclopentyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H16O2/c1-9(12)4-2-3-8(9)10(7-11)5-6-10/h7-8,12H,2-6H2,1H3

InChI Key

ILWWNOYTXMCLNQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1C2(CC2)C=O)O

Origin of Product

United States

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